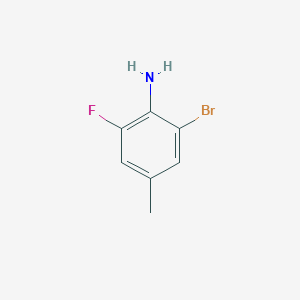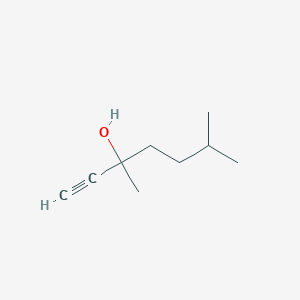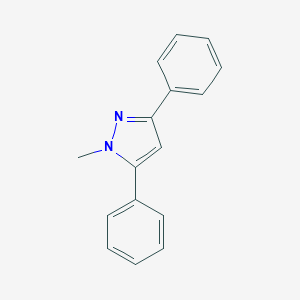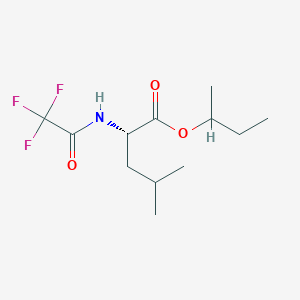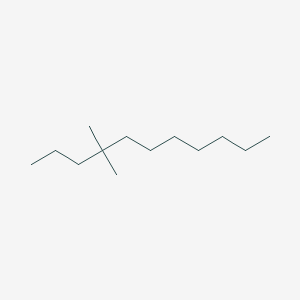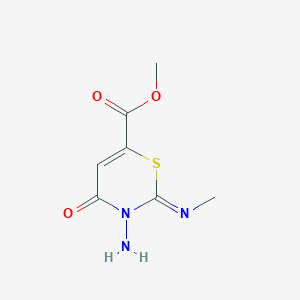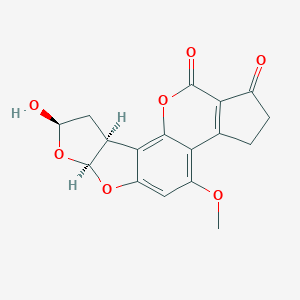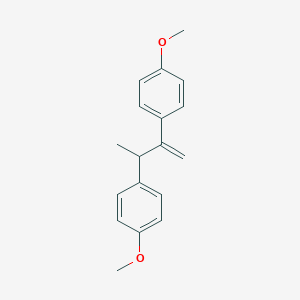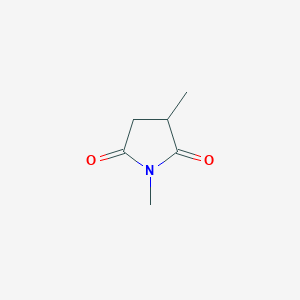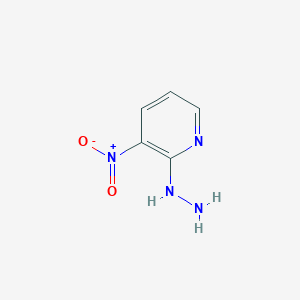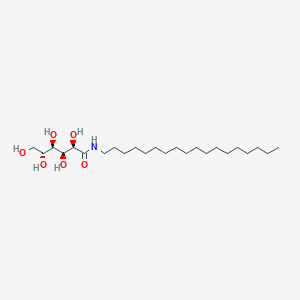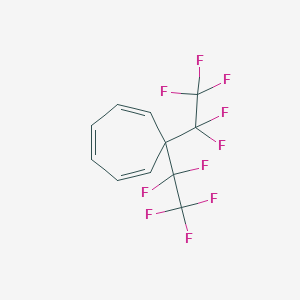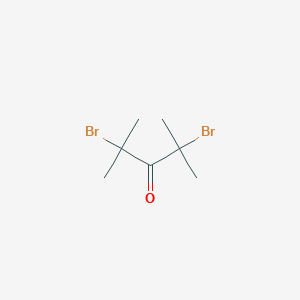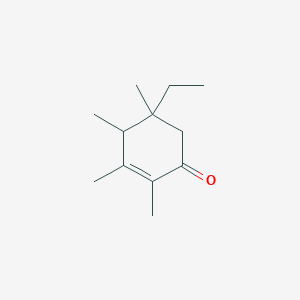
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is known for its stability and solubility in most organic solvents, making it a valuable substance in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one can be synthesized through the reaction of cyclohexene with acetone under acidic conditions . The process involves mixing cyclohexene and acetone, applying an appropriate acidic catalyst, and maintaining the reaction at a suitable temperature . After the reaction is complete, the product is purified through distillation or other purification techniques to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and advanced purification methods are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparación Con Compuestos Similares
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
2,3,4,5-Tetramethylcyclohexanone: Similar structure but without the ethyl group.
5-Ethyl-2,3,4,5-tetramethylcyclohexanol: The alcohol derivative of 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications .
Propiedades
Número CAS |
17369-60-7 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
Clave InChI |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
SMILES canónico |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Densidad |
0.927-0.934 |
| 17369-60-7 | |
Descripción física |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Pictogramas |
Irritant |
Solubilidad |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


